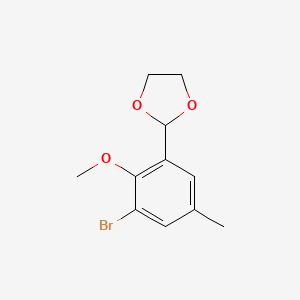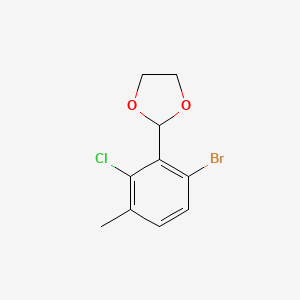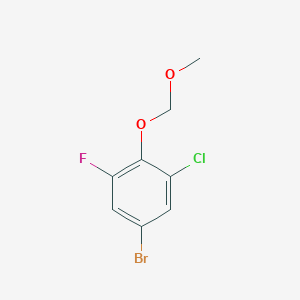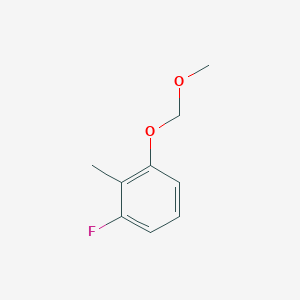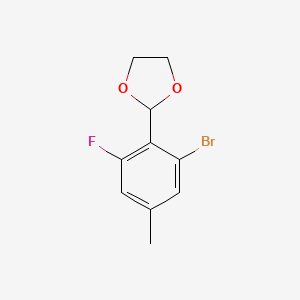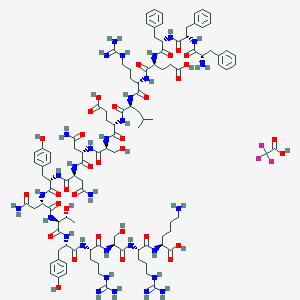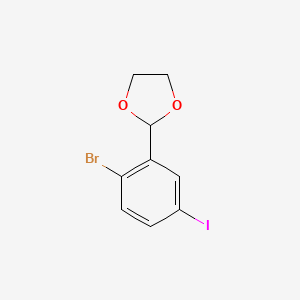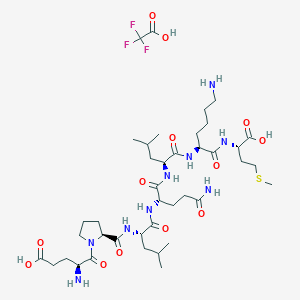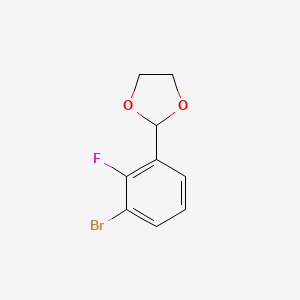
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane” is a complex organic compound. It contains a bromine and a fluorine atom attached to a phenyl group, which is further attached to a 1,3-dioxolane ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane” would consist of a phenyl ring with bromine and fluorine substituents, attached to a 1,3-dioxolane ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane” would depend on its specific structure. For example, similar compounds like “(3-Bromo-2-fluorophenyl)methanamine” have a density of 1.6±0.1 g/cm3 and a boiling point of 245.2±25.0 °C at 760 mmHg .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as (3-bromo-2-fluorophenyl)acetonitrile and 3-Bromo-2-fluorophenylboronic acid , are often used as building blocks in organic synthesis, suggesting that they may interact with a variety of biological targets.
Mode of Action
Boronic acids, such as 3-bromo-2-fluorophenylboronic acid , are known to participate in Suzuki-Miyaura coupling , a type of cross-coupling reaction. This suggests that 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane might interact with its targets through a similar mechanism.
Biochemical Pathways
Given that similar compounds are used in organic synthesis , it is plausible that this compound could affect a wide range of biochemical pathways depending on the context of its use.
Result of Action
As a potential synthetic intermediate , its effects would likely depend on the specific context of its use and the nature of the final product synthesized from it.
Propriétés
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGPMEUWVYJVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


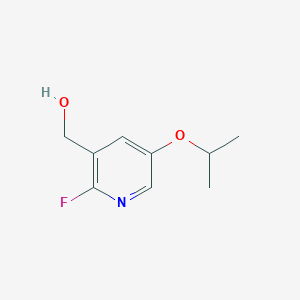
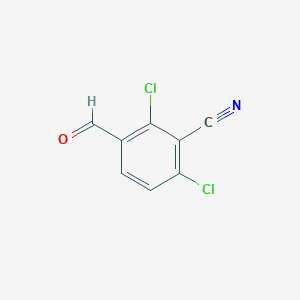
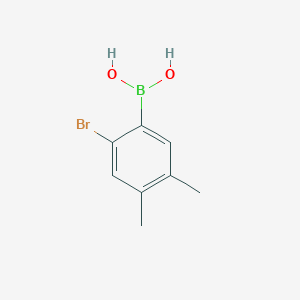
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
